molecular formula C23H21FN2O2S B11044764 1-[(4-fluorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

1-[(4-fluorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

Cat. No.: B11044764
M. Wt: 408.5 g/mol
InChI Key: ZHYAVJSCBDVZJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-fluorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, makes it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

1-[(4-fluorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an antiviral and anticancer agent due to its ability to interact with specific molecular targets .

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in DNA repair, leading to the accumulation of DNA damage and cell death in cancer cells . The presence of the thieno[2,3-d]pyrimidine core is crucial for its binding to these targets and its overall biological activity .

Properties

Molecular Formula

C23H21FN2O2S

Molecular Weight

408.5 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H21FN2O2S/c1-15-16(2)29-22-20(15)21(27)25(13-12-17-6-4-3-5-7-17)23(28)26(22)14-18-8-10-19(24)11-9-18/h3-11H,12-14H2,1-2H3

InChI Key

ZHYAVJSCBDVZJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)CCC4=CC=CC=C4)C

Origin of Product

United States

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